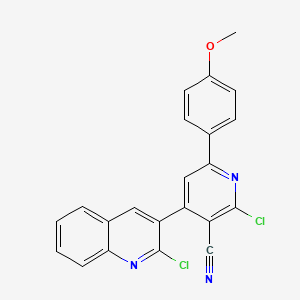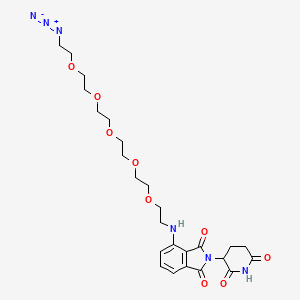
Pomalidomide-peg5-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide 4’-PEG5-azide: is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). It incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to a target protein ligand . This compound is primarily used in research and development for targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG5-azide involves the conjugation of pomalidomide with a PEG5 linker and a terminal azide group. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable coupling agent.
Linker Attachment: The activated pomalidomide is then reacted with a PEG5 linker.
Azide Introduction: The terminal azide group is introduced to the PEG5 linker
Industrial Production Methods: The industrial production of Pomalidomide 4’-PEG5-azide follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide 4’-PEG5-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, forming stable triazole linkages with alkynes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the azide group.
Common Reagents and Conditions:
- **
Properties
Molecular Formula |
C25H34N6O9 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N6O9/c26-30-28-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-27-19-3-1-2-18-22(19)25(35)31(24(18)34)20-4-5-21(32)29-23(20)33/h1-3,20,27H,4-17H2,(H,29,32,33) |
InChI Key |
GQNYHWLPMGECRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
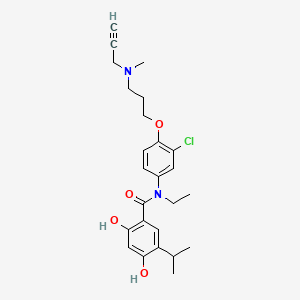
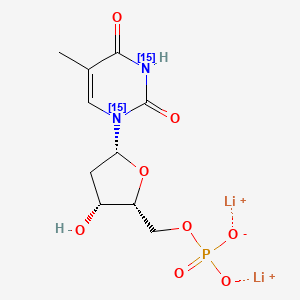

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)
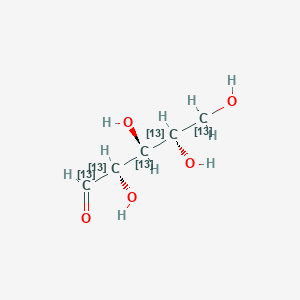
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)

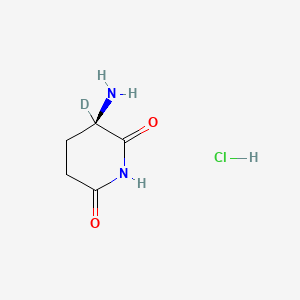
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
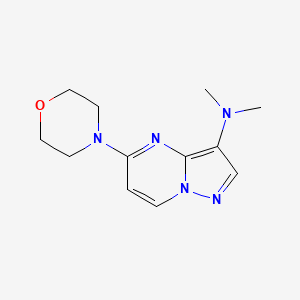

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
